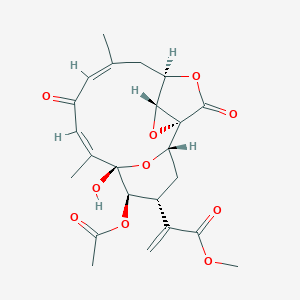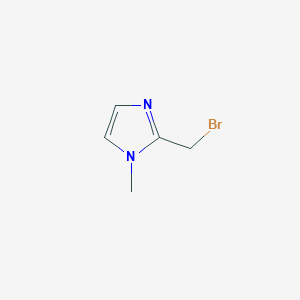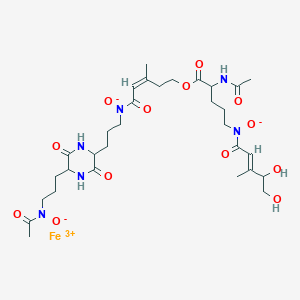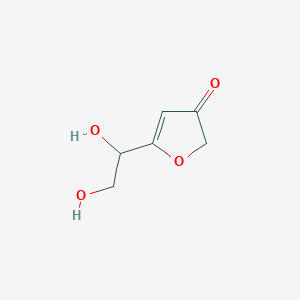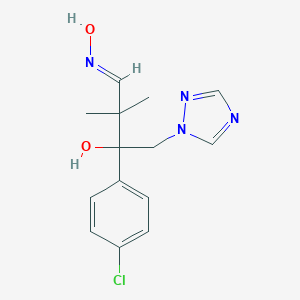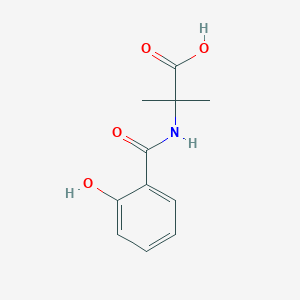
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid, also known as Homocysteine thiolactone (HTL), is an amino acid derivative that has gained significant attention in the scientific community due to its unique properties. HTL is synthesized from homocysteine, a non-proteinogenic amino acid, and is involved in various biochemical and physiological processes.
Mecanismo De Acción
HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification can alter the function of proteins, leading to various diseases. HTL can also react with other biomolecules, such as lipids and DNA, leading to further damage and dysfunction.
Efectos Bioquímicos Y Fisiológicos
HTL has been shown to have various biochemical and physiological effects. HTL can modify the function of proteins, leading to protein dysfunction and disease. HTL has also been linked to oxidative stress, inflammation, and apoptosis. Elevated levels of HTL in the blood have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HTL has several advantages for lab experiments, including its ability to modify proteins and its biomarker potential for various diseases. However, there are also limitations to using HTL in lab experiments, including its potential toxicity and the difficulty in measuring HTL levels accurately.
Direcciones Futuras
There are several future directions for research on HTL. One area of research is to further understand the mechanism of HTL's protein modification and dysfunction. Another area of research is to develop new biomarkers for diseases using HTL. Additionally, there is potential for HTL as a therapeutic target for various diseases. Further research on the advantages and limitations of using HTL in lab experiments is also needed.
Conclusion:
In conclusion, HTL is a unique amino acid derivative that has gained significant attention in the scientific community for its role in protein modification and as a biomarker for various diseases. HTL can be synthesized from homocysteine and has various biochemical and physiological effects. While there are advantages to using HTL in lab experiments, there are also limitations to its use. Future research on HTL's mechanism of action, biomarker potential, and therapeutic applications is needed to further understand its role in disease and potential for treatment.
Métodos De Síntesis
HTL can be synthesized by reacting homocysteine with thionyl chloride in the presence of methanol. The reaction produces HTL as a white crystalline solid, which can be purified by recrystallization. The yield of HTL is approximately 80%, and the purity can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
HTL has been extensively studied for its role in protein modification and as a biomarker for various diseases. HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification has been linked to various diseases, including cardiovascular disease, Alzheimer's disease, and cancer. HTL has also been found to be a biomarker for cardiovascular disease, as elevated levels of HTL in the blood have been associated with an increased risk of heart disease.
Propiedades
Número CAS |
128396-72-5 |
|---|---|
Nombre del producto |
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clave InChI |
BOCRKJXJVVHHNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
Sinónimos |
Alanine, N-(2-hydroxybenzoyl)-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





